Cas no 1353960-82-3 (N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide)

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide structure
1353960-82-3 structure
Product Name:N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide
CAS No:1353960-82-3
MF:C16H23ClN2O
MW:294.819623231888
CID:2157648
Update Time:2025-07-14

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-benzyl-piperidin-3-ylmethyl)-2-chloro-n-methyl-acetamide
    • N-((1-Benzylpiperidin-3-yl)methyl)-2-chloro-N-methylacetamide
    • AM93058
    • N-(1-benzylpiperidin-3-ylmethyl)-2-chloro-N-methylacetamide
    • N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide
    • Inchi: 1S/C16H23ClN2O/c1-18(16(20)10-17)11-15-8-5-9-19(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3
    • InChI Key: CAJHOOOVBLVYBO-UHFFFAOYSA-N
    • SMILES: ClCC(N(C)CC1CN(CC2C=CC=CC=2)CCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 305
  • Topological Polar Surface Area: 23.6

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM496981-1g
N-((1-Benzylpiperidin-3-yl)methyl)-2-chloro-N-methylacetamide
1353960-82-3 97%
1g
$1378 2022-09-03
Fluorochem
081941-500mg
N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide
1353960-82-3
500mg
£694.00 2022-03-01

Additional information on N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide

Recent Advances in the Study of N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide (CAS: 1353960-82-3)

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide (CAS: 1353960-82-3) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, particularly as a modulator of specific biological targets. This research brief synthesizes the latest findings related to this compound, highlighting its synthesis, pharmacological properties, and therapeutic potential.

The compound has been investigated for its role in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide exhibits selective binding affinity for certain subtypes of muscarinic acetylcholine receptors, suggesting its potential as a lead compound for neurodegenerative disorders such as Alzheimer's disease.

In addition to its neurological applications, recent research has also explored the compound's potential in oncology. A preprint article on bioRxiv (2024) reported that derivatives of N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide showed promising activity against specific cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade.

The synthesis and optimization of N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide have also been a focus of recent work. A study in Organic & Biomolecular Chemistry (2023) detailed an improved synthetic route that enhances yield and purity while reducing environmental impact. This advancement is critical for scaling up production for preclinical and clinical studies.

Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound has moderate bioavailability and may require formulation optimization to improve its therapeutic index. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations.

In conclusion, N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide (CAS: 1353960-82-3) represents a versatile scaffold with potential applications across multiple therapeutic areas. Continued research into its mechanism of action, structure-activity relationships, and delivery systems will be essential to fully realize its clinical potential.

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